(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole
Description
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole (CAS: 1701405-00-6) is a chiral oxazoline derivative with the molecular formula C₁₅H₁₆N₂O and a molecular weight of 240.3 g/mol . Its structure features a stereogenic center at the 4-position (isopropyl group) and a planar isoquinoline moiety at the 2-position (Figure 1). The compound is synthesized via a 72-hour reaction under mild conditions, yielding 86% after column chromatography (CHCl₃:MeOH = 12:1) . Key applications include its use as a ligand in asymmetric catalysis, particularly in modifying heteroaromatic N-oxides for enantioselective transformations .
Properties
IUPAC Name |
(4S)-2-isoquinolin-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10(2)13-9-18-15(17-13)14-12-6-4-3-5-11(12)7-8-16-14/h3-8,10,13H,9H2,1-2H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIXBHKYBIDFKX-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of isoquinoline derivatives and oxazole precursors, which undergo cyclization in the presence of catalysts such as copper or nickel . The reaction conditions often involve moderate temperatures and the use of solvents like water or organic solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or oxazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can introduce functional groups like halogens or alkyl groups .
Scientific Research Applications
(S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(isoquinolin-1-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signaling pathways such as the MAPK pathway .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in the Oxazoline Core
Key Observations :
Steric and Electronic Effects: The isoquinolin-1-yl group in the target compound provides a rigid, planar aromatic system, enhancing π-π interactions in catalytic substrates compared to quinolin-2-yl () or phenanthrolin-2-yl ().
Synthetic Efficiency :
- The target compound’s 86% yield () outperforms the 32% yield of the phenanthrolin-2-yl analogue (), likely due to steric hindrance in the latter’s synthesis.
Electronic Modulation :
Catalytic Performance in Asymmetric Reactions
Table 2: Catalytic Activity Comparison
Key Findings :
- The target compound achieves 99% ee in protodemetalation reactions (), outperforming analogues in cyclopropanation (95% ee) and alkylation (92% ee).
- Longer reaction times (72 h vs. 48–60 h) correlate with higher stereochemical control in the target ligand.
Notable Differences :
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